molecular formula C14H20O2 B12664502 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane CAS No. 93893-54-0

2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane

Cat. No.: B12664502
CAS No.: 93893-54-0
M. Wt: 220.31 g/mol
InChI Key: XLBGULCFJZYKKW-UHFFFAOYSA-N
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Description

2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with a 1,1-dimethyl-2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane typically involves the reaction of 1,1-dimethyl-2-phenylethanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxane ring can be opened or modified using nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halides, amines, various solvents, and temperature conditions depending on the nucleophile.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Modified dioxane derivatives.

Scientific Research Applications

2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

  • 1,1-Dimethyl-2-phenylethyl acetate
  • 1,1-Dimethyl-2-phenylethyl butyrate
  • 1,1-Dimethyl-2-phenylethyl isobutyrate

Comparison: 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane is unique due to its dioxane ring structure, which imparts different chemical and physical properties compared to its analogs. For example, the presence of the dioxane ring can influence the compound’s solubility, reactivity, and potential biological activity, making it distinct from other similar compounds that lack this ring structure.

Properties

CAS No.

93893-54-0

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-(2-methyl-1-phenylpropan-2-yl)-1,3-dioxane

InChI

InChI=1S/C14H20O2/c1-14(2,13-15-9-6-10-16-13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3

InChI Key

XLBGULCFJZYKKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)C2OCCCO2

Origin of Product

United States

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